molecular formula C6H7BrO2 B14251051 2-(Bromomethylidene)pent-4-enoic acid CAS No. 502148-84-7

2-(Bromomethylidene)pent-4-enoic acid

Katalognummer: B14251051
CAS-Nummer: 502148-84-7
Molekulargewicht: 191.02 g/mol
InChI-Schlüssel: AGFQCAFZYWMVIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethylidene)pent-4-enoic acid is an organic compound with the molecular formula C6H7BrO2 It is a derivative of pentenoic acid, characterized by the presence of a bromomethylidene group attached to the fourth carbon of the pentenoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethylidene)pent-4-enoic acid typically involves the bromination of pent-4-enoic acid. One common method includes the use of bromine in the presence of a solvent such as methanol. The reaction is carried out at low temperatures to control the exothermic nature of the bromination process. The general reaction scheme is as follows:

    Bromination of Pent-4-enoic Acid:

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethylidene)pent-4-enoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethylidene group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the bromomethylidene group can yield different reduced forms of the compound.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the bromomethylidene group under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethylidene)pent-4-enoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Bromomethylidene)pent-4-enoic acid involves its interaction with various molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including fatty acid oxidation and gluconeogenesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Bromomethylidene)pent-4-enoic acid is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for research in various fields.

Eigenschaften

CAS-Nummer

502148-84-7

Molekularformel

C6H7BrO2

Molekulargewicht

191.02 g/mol

IUPAC-Name

2-(bromomethylidene)pent-4-enoic acid

InChI

InChI=1S/C6H7BrO2/c1-2-3-5(4-7)6(8)9/h2,4H,1,3H2,(H,8,9)

InChI-Schlüssel

AGFQCAFZYWMVIH-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(=CBr)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.